- Pyrazolylsulfonylureas and related compounds as NLRP3 inhibitors and their preparation, World Intellectual Property Organization, , ,
Cas no 919278-39-0 (1-(2,2,2-trifluoroethyl)pyrazol-4-amine)

919278-39-0 structure
Nom du produit:1-(2,2,2-trifluoroethyl)pyrazol-4-amine
Numéro CAS:919278-39-0
Le MF:C5H6F3N3
Mégawatts:165.116450786591
MDL:MFCD03420215
CID:765188
1-(2,2,2-trifluoroethyl)pyrazol-4-amine Propriétés chimiques et physiques
Nom et identifiant
-
- 1-(2,2,2-Trifluoroethyl)-1H-pyrazol-4-amine
- 1-(2,2,2-TRIFLUORO-ETHYL)-1 H -PYRAZOL-4-YLAMINE HYDROCHLORIDE
- 1H-Pyrazol-4-amine, 1-(2,2,2-trifluoroethyl)-
- 4-amino-1-(2,2,2-trifluoroethyl)pyrazole
- 1-(2,2,2-Trifluoroethyl)-1H-pyrazol-4-amine (ACI)
- 1-(2,2,2-Trifluoro-ethyl)-1H-pyrazol-4-ylamine
- 1-(2,2,2-Trifluoroethyl)-1H-pyrazole-4-amine
- 1-(2,2,2-Trifluoroethyl)pyrazol-4-amine
- 1-(2,2,2-trifluoroethyl)pyrazol-4-amine
-
- MDL: MFCD03420215
- Piscine à noyau: 1S/C5H6F3N3/c6-5(7,8)3-11-2-4(9)1-10-11/h1-2H,3,9H2
- La clé Inchi: FDXLDVHECBHMRI-UHFFFAOYSA-N
- Sourire: FC(CN1C=C(N)C=N1)(F)F
Propriétés calculées
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 2
- Comptage des atomes lourds: 11
- Nombre de liaisons rotatives: 2
Propriétés expérimentales
- Point d'ébullition: 213.1±40.0℃ at 760 mmHg
1-(2,2,2-trifluoroethyl)pyrazol-4-amine PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-80732-0.5g |
1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine |
919278-39-0 | 95% | 0.5g |
$72.0 | 2023-09-02 | |
Enamine | EN300-80732-1.0g |
1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine |
919278-39-0 | 95% | 1.0g |
$120.0 | 2023-02-12 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXA7020-100MG |
1-(2,2,2-trifluoroethyl)pyrazol-4-amine |
919278-39-0 | 95% | 100MG |
¥ 435.00 | 2023-04-13 | |
eNovation Chemicals LLC | Y0992715-5g |
1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine |
919278-39-0 | 95% | 5g |
$1000 | 2024-08-02 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXA7020-1G |
1-(2,2,2-trifluoroethyl)pyrazol-4-amine |
919278-39-0 | 95% | 1g |
¥ 1,610.00 | 2023-04-13 | |
Enamine | EN300-80732-5.0g |
1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine |
919278-39-0 | 95% | 5.0g |
$312.0 | 2023-02-12 | |
Enamine | EN300-80732-0.1g |
1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine |
919278-39-0 | 95% | 0.1g |
$33.0 | 2023-09-02 | |
Enamine | EN300-80732-2.5g |
1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine |
919278-39-0 | 95% | 2.5g |
$151.0 | 2023-09-02 | |
Fluorochem | 030473-1g |
1-(2,2,2-Trifluoro-ethyl)-1 H -pyrazol-4-ylamine |
919278-39-0 | 95% | 1g |
£245.00 | 2022-03-01 | |
Advanced ChemBlocks | A-653-5G |
1-(2,2,2-Trifluoro-ethyl)-1H-pyrazol-4-ylamine |
919278-39-0 | 95% | 5G |
$680 | 2023-09-16 |
1-(2,2,2-trifluoroethyl)pyrazol-4-amine Méthode de production
Méthode de production 1
Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Palladium , Water Solvents: Methanol , Ethyl acetate ; 18 h, 5 bar, rt
Référence
Méthode de production 2
Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 16 h, rt
Référence
- Preparation of fused pyrimidine compounds for the treatment of cancers associated with EGFR and HER2 mutations and their compositions containing them, World Intellectual Property Organization, , ,
Méthode de production 3
Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 3 h, rt
Référence
- Preparation of sulphonyl urea derivatives as NLRP3 inflammasome modulators for the treatment of inflammatory, autoinflammatory, autoimmune and neoplastic diseases, World Intellectual Property Organization, , ,
Méthode de production 4
Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol , Water ; 3 h, rt
Référence
- Preparation of fused heterocyclic derivatives, particularly pyrrolo[3,2-d]pyrimidines and pyrrolo[3,2-b]pyridines, and their use for treating cancer, World Intellectual Property Organization, , ,
Méthode de production 5
Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 16 h, 25 °C
Référence
- Five-and-six-membered heterocyclic compound, its preparation method and pharmaceutical application, World Intellectual Property Organization, , ,
Méthode de production 6
Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 40 min, 50 psi, 23 °C
Référence
- Preparation of dihydropyrrolopyridinone derivatives and analogs for use as phosphatidylinositol 3-kinase inhibitors, World Intellectual Property Organization, , ,
Méthode de production 7
Conditions de réaction
1.1 Solvents: Methanol ; rt
1.2 Catalysts: Palladium ; rt
1.3 Reagents: Hydrogen ; 3 h, 1 atm, rt
1.2 Catalysts: Palladium ; rt
1.3 Reagents: Hydrogen ; 3 h, 1 atm, rt
Référence
- N-Phenyl-N'-[4-(5H-pyrrolo[3,2-d]pyrimidin-4-yloxy)phenyl]ureas as novel inhibitors of VEGFR and FGFR kinasesBioorganic & Medicinal Chemistry, 2010, 18(20), 7150-7163,
Méthode de production 8
Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 8 h, rt
Référence
- Pyrrolopyrimidine compound, its preparation method and application in preparing drug for preventing and treating Wee1 protein kinase related disease, China, , ,
1-(2,2,2-trifluoroethyl)pyrazol-4-amine Raw materials
1-(2,2,2-trifluoroethyl)pyrazol-4-amine Preparation Products
1-(2,2,2-trifluoroethyl)pyrazol-4-amine Littérature connexe
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Bin Zhao,Feng Chen,Qiwei Huang,Jinlong Zhang Chem. Commun., 2009, 5115-5117
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Irina Geibel,Marc Schmidtmann,Jens Christoffers Org. Biomol. Chem., 2017,15, 7824-7829
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Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
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5. Back matter
919278-39-0 (1-(2,2,2-trifluoroethyl)pyrazol-4-amine) Produits connexes
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Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:919278-39-0)1-(2,2,2-trifluoroethyl)pyrazol-4-amine

Pureté:99%/99%/99%
Quantité:1.0g/5.0g/10.0g
Prix ($):202.0/677.0/1152.0